molecular formula C19H20ClN5OS B11216721 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B11216721
M. Wt: 401.9 g/mol
InChI Key: IBBCDXXQCSKUMB-UHFFFAOYSA-N
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Description

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyrido[2,3-d]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of a pyrido[2,3-d]pyrimidin-4-one derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or palladium on carbon for reduction. Solvents such as acetonitrile, ethanol, and water are often used depending on the reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .

Scientific Research Applications

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyrido[2,3-d]pyrimidin-4-one core can inhibit specific enzymes or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27)

InChI Key

IBBCDXXQCSKUMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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